molecular formula C23H20N2O3 B2651221 Phenyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate CAS No. 955539-13-6

Phenyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate

Cat. No.: B2651221
CAS No.: 955539-13-6
M. Wt: 372.424
InChI Key: UIYFHSRQBGZMCV-UHFFFAOYSA-N
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Description

Phenyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate is an organic compound with a complex structure that includes a phenyl group, a benzoyl group, and a tetrahydroquinoline moiety

Scientific Research Applications

Phenyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate typically involves multi-step organic reactions. One common method includes the condensation of 1-benzoyl-1,2,3,4-tetrahydroquinoline with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Phenyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives.

Mechanism of Action

The mechanism by which Phenyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-1,2,3,4-tetrahydroisoquinoline
  • 1-Benzoyl-1,2,3,4-tetrahydroquinoline
  • Phenyl carbamate derivatives

Uniqueness

Phenyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

phenyl N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c26-22(18-8-3-1-4-9-18)25-15-7-10-17-13-14-19(16-21(17)25)24-23(27)28-20-11-5-2-6-12-20/h1-6,8-9,11-14,16H,7,10,15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYFHSRQBGZMCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)OC3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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